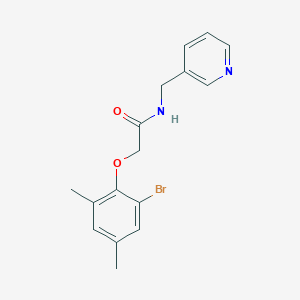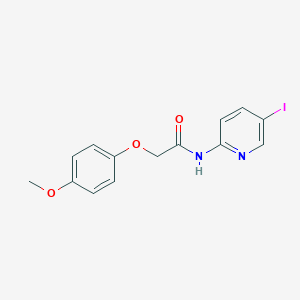![molecular formula C21H25N3O4 B250787 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250787.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Wirkmechanismus
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 by this compound leads to the inhibition of neurotransmitter release, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of synaptic plasticity. These effects are thought to be mediated by the activation of mGluR7 and the subsequent inhibition of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments, including its high selectivity for mGluR7, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including the need for careful dosing and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide and its potential therapeutic applications. These include further studies on its effects in animal models of neurological and psychiatric disorders, the development of more potent and selective mGluR7 agonists, and the investigation of its potential use in combination with other drugs or therapies. Additionally, the role of mGluR7 in other physiological processes, such as pain perception and immune function, could also be explored.
Synthesemethoden
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 4-acetylpiperazine with 4-nitrophenylacetic acid, followed by reduction and coupling with 4-methoxyphenol. The final product is obtained after purification and characterization by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been used in various scientific research applications, including studies on the role of mGluR7 in neurological disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
Molekularformel |
C21H25N3O4 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-16(25)23-11-13-24(14-12-23)18-5-3-17(4-6-18)22-21(26)15-28-20-9-7-19(27-2)8-10-20/h3-10H,11-15H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
KTZQCPYDVRZKQC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
